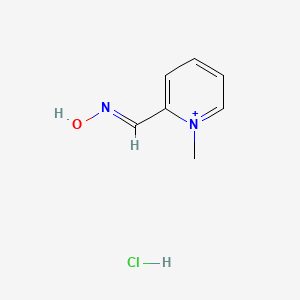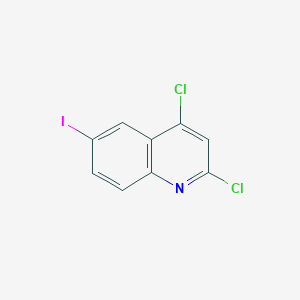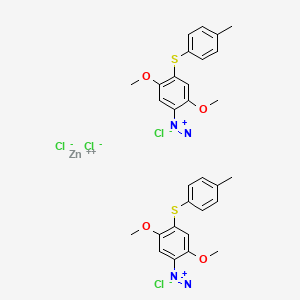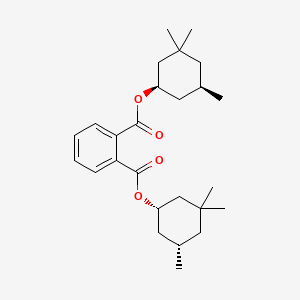
Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to almost white powder or crystalline solid at room temperature . This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester is synthesized through the esterification of phthalic anhydride with cis-3,3,5-trimethylcyclohexanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process .
Industrial Production Methods
In industrial settings, the production of phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The mixture is then heated, and the water produced is continuously removed to drive the reaction to completion. The final product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester can undergo various chemical reactions, including:
Substitution: The ester groups can participate in substitution reactions with nucleophiles, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as alcohols or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and cis-3,3,5-trimethylcyclohexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester has several scientific research applications:
Mecanismo De Acción
The primary mechanism by which phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester exerts its effects is through its role as a plasticizer. By integrating into the polymer matrix, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness . In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparación Con Compuestos Similares
Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester can be compared with other plasticizers such as:
Diethyl phthalate: A commonly used plasticizer with similar applications but different physical properties.
Dioctyl phthalate: Another widely used plasticizer with higher molecular weight and different flexibility characteristics.
Diisononyl phthalate: Known for its low volatility and high permanence in flexible PVC applications.
Phthalic acid bis(cis-3,3,5-trimethylcyclohexyl)ester is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Propiedades
Fórmula molecular |
C26H38O4 |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
1-O-[(1R,5R)-3,3,5-trimethylcyclohexyl] 2-O-[(1S,5S)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18+,19+,20- |
Clave InChI |
ATHBXDPWCKSOLE-JVSBHGNQSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C |
SMILES canónico |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide](/img/structure/B12816751.png)
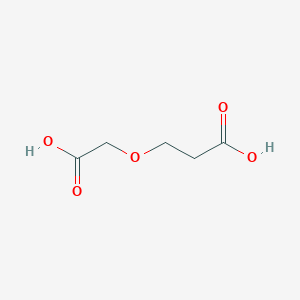

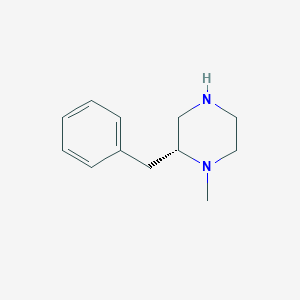
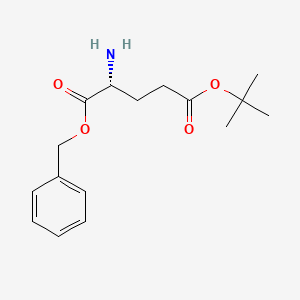
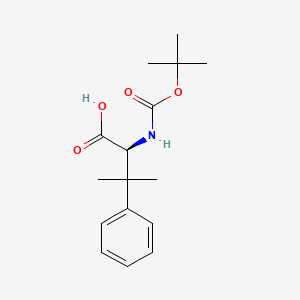

![5-chloro-6-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12816797.png)
![5-((3AS,4S,6aR)-2-oxohexahydro-1h-thieno[3,4-d]imidazol-4-yl)pentaneselenoic O-acid](/img/structure/B12816802.png)

